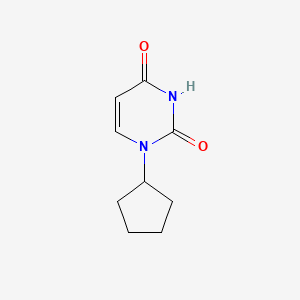

1-cyclopentylpyrimidine-2,4(1H,3H)-dione

Description

Structural Context within the Pyrimidine (B1678525) Chemical Family

Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms. This core structure is the parent of numerous biologically vital molecules.

The pyrimidine-2,4(1H,3H)-dione nucleus is commonly known as uracil (B121893). Uracil is one of the four nucleobases in ribonucleic acid (RNA), where it pairs with adenine. ontosight.ai Beyond its role in genetics, the uracil scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. mdpi.com This versatility has led to the development of a wide array of uracil derivatives with diverse therapeutic applications, including antiviral and anti-tumor agents. mdpi.com For instance, the well-known anticancer drug 5-fluorouracil (B62378) is a uracil analog.

1-Cyclopentylpyrimidine-2,4(1H,3H)-dione is classified as an N1-substituted pyrimidinedione, indicating that the cyclopentyl group is attached to the nitrogen atom at the first position of the pyrimidine ring. Furthermore, it is considered a carbocyclic analog of a nucleoside. In natural nucleosides, a ribose or deoxyribose sugar is attached to the N1 position of the pyrimidine base. In this compound, the cyclopentyl ring serves as a carbocyclic mimic of the furanose sugar ring found in natural nucleosides.

Rationale for Cyclopentyl Moiety Incorporation in Bioactive Heterocycles

The introduction of a cyclopentyl group in place of a sugar moiety is a deliberate strategy in medicinal chemistry to enhance the drug-like properties of nucleoside analogs.

The cyclopentyl ring in this compound serves as a structural mimic of the ribose or deoxyribose sugar found in natural nucleosides. This substitution creates a carbocyclic nucleoside analog. A key advantage of this modification is the replacement of the unstable glycosidic bond (C-N bond between the sugar and the base) with a more stable C-N bond, rendering the molecule resistant to enzymatic cleavage by phosphorylases and hydrolases.

The conformation of the sugar moiety is critical for the recognition and binding of nucleosides to enzymes and receptors. The cyclopentyl group, while mimicking the sugar, possesses a different degree of conformational flexibility. This altered flexibility can influence how the molecule fits into the binding pocket of a target protein, potentially leading to enhanced binding affinity and selectivity. The ability to adopt a favorable conformation for receptor interaction is a key factor in the design of potent bioactive molecules.

Overview of Academic Research Significance Pertaining to this compound Derivatives

While research specifically focused on this compound itself is not extensively documented in publicly available literature, the broader class of N1-cyclopentyl pyrimidinedione derivatives has been the subject of significant academic interest, particularly in the fields of antiviral and anticancer research.

Studies on related compounds have demonstrated that the N1-cyclopentyl substitution can lead to potent biological activity. For example, research into 2,4(1H,3H)-pyrimidinedione derivatives as inhibitors of HIV-1 and HIV-2 reverse transcriptase has shown that homocyclic substitutions at the N-1 position, including cyclopentyl and cyclopentenyl groups, can result in significant antiviral activity. nih.gov In one study, a series of N-1 homocyclic substituted pyrimidinediones were synthesized and evaluated, with some analogs showing therapeutic indexes greater than 450,000. nih.gov

Furthermore, a series of 2-amino-4-pyrazolecyclopentylpyrimidines were prepared and evaluated as inhibitors of the IGF-1R tyrosine kinase, a target in cancer therapy. nih.gov This research led to the discovery of compounds with IC50 values in the low nanomolar range, highlighting the potential of the cyclopentyl-pyrimidine scaffold in developing potent enzyme inhibitors. nih.gov The general consensus in the field is that the cyclopentyl moiety is a valuable component in the design of nucleoside analogs, offering a stable and conformationally relevant scaffold for further functionalization and optimization.

Table 1: Investigated Biological Activities of N1-Cyclopentyl Pyrimidinedione Analogs

| Biological Target/Activity | Compound Class | Key Findings | Reference |

|---|---|---|---|

| HIV-1 & HIV-2 Reverse Transcriptase | N1-Homocyclic Substituted Pyrimidinediones | Significant antiviral activity, with some analogs having therapeutic indexes >450,000. | nih.gov |

| IGF-1R Tyrosine Kinase | 2-Amino-4-pyrazolecyclopentylpyrimidines | Potent inhibition with IC50 values as low as 10 nM. | nih.gov |

| Broad-Spectrum Antiviral | Cyclopentenylcytosine (a related carbocyclic nucleoside) | Active against a wide range of DNA and RNA viruses. | nih.gov |

Contribution to Enzyme Inhibition Studies

Derivatives of the pyrimidinedione scaffold have been extensively investigated as inhibitors of various enzymes, playing a crucial role in the development of targeted therapies. The structural resemblance of the pyrimidinedione core to natural substrates allows these compounds to act as competitive or non-competitive inhibitors for a diverse array of enzymes.

Key research findings in this area include:

Dipeptidyl Peptidase IV (DPP-4) Inhibition: Pyrimidinone and pyrimidinedione derivatives have been successfully developed as potent and selective noncovalent inhibitors of DPP-4, an enzyme involved in glucose metabolism. acs.org This line of research has led to the discovery of compounds like Alogliptin, which is used in the management of diabetes. researchgate.net

Bruton's Tyrosine Kinase (BTK) Inhibition: In the field of oncology, pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives have emerged as powerful inhibitors of BTK, a key enzyme in B-cell signaling pathways. nih.gov Specific compounds have demonstrated inhibitory activities comparable to the approved drug ibrutinib, highlighting their potential in treating B-cell malignancies. nih.gov

HIV Integrase Inhibition: The pyrimidine-2,4-dione structure has been a central theme in the search for anti-HIV agents. nih.gov These efforts culminated in the development of Raltegravir, the first FDA-approved HIV integrase inhibitor, which contains a related pyrimidone core. nih.gov Researchers have explored various substituted pyrimidine-2,4-diones to suppress the strand transfer function of the HIV integrase enzyme. nih.gov

d-Dopachrome Tautomerase (MIF2) Inhibition: A thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative was identified as a potent inhibitor of MIF2, a cytokine implicated in cancer. nih.gov This inhibitor suppressed the proliferation of non-small cell lung cancer cells by inducing cell cycle arrest. nih.gov

The table below summarizes the inhibitory activity of selected pyrimidinedione derivatives against various enzymes.

| Enzyme Target | Pyrimidinedione Derivative Class | Key Findings |

| Dipeptidyl Peptidase IV (DPP-4) | Pyrimidinone / Pyrimidinediones | Potent, selective, and noncovalent inhibitors developed for diabetes treatment. acs.orgresearchgate.net |

| Bruton's Tyrosine Kinase (BTK) | Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones | Compounds 17 and 18 showed potent inhibition with IC₅₀ values of 1.2 nM and 0.8 nM, respectively. nih.gov |

| HIV Integrase | Pyrimidine-2,4-diones | Scaffold contributed to the development of clinically approved inhibitors like Raltegravir. nih.gov |

| d-Dopachrome Tautomerase (MIF2) | Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | Optimized inhibitor (5d) showed an IC₅₀ of 1.0 μM and antiproliferative activity in cancer cells. nih.gov |

Relevance in Receptor Modulation and Protein Interaction Research

Beyond enzyme inhibition, the pyrimidinedione scaffold is integral to the design of molecules that modulate receptors and interfere with protein interactions. These activities are critical for influencing cellular signaling pathways involved in both normal physiology and disease states.

AMPA Receptor Modulation: A derivative of 1H-cyclopentapyrimidine-2,4(1H,3H)-dione, known as (S)-CPW399, has been characterized as a novel, potent, and subtype-selective full agonist for the AMPA receptor. nih.gov This compound acts as a valuable pharmacological tool for investigating the role of AMPA receptors in excitotoxicity and their desensitization mechanisms. nih.gov

Inhibition of Protein-Protein Interactions: Researchers have designed novel aminopyrimidine-2,4-diones as dual-target inhibitors of BRD4 and PLK1, two proteins implicated in cancer progression. nih.gov Molecular docking studies revealed that the pyrimidine-dione core embeds itself into the binding pocket of BRD4, establishing key hydrophobic interactions with amino acid residues like Tyr97 and Pro82, thereby disrupting its function. nih.gov

Historical Context of Pyrimidinedione Derivatives in Drug Discovery Efforts

The pyrimidinedione nucleus has a rich history in medicinal chemistry, dating back to the late 19th century. Its journey from a simple heterocyclic compound to a cornerstone of modern pharmaceuticals reflects major advancements in synthetic chemistry and pharmacology.

The timeline of key developments includes:

1891: The Biginelli reaction was discovered, providing a straightforward, one-pot synthesis method for producing pyrimidine derivatives, which significantly facilitated their chemical exploration. mdpi.com

1967: A notable research effort focused on the synthesis of various substituted pyrimidine-2,4-diones, which were subsequently identified as effective reversible inhibitors of the enzyme thymidine (B127349) phosphorylase. researchgate.net

Late 20th and Early 21st Century: The structural similarity of the pyrimidinedione scaffold to the natural nucleobases of DNA and RNA made it a prime candidate for the development of antiviral and anticancer agents. bohrium.com This led to extensive research into its potential, culminating in major breakthroughs. One of the most significant achievements was the development of pyrimidone-based HIV integrase inhibitors. nih.gov This class of compounds, which includes various pyrimidine-2,4-dione analogues, yielded the first FDA-approved drug in its class, Raltegravir, marking a major milestone in HIV therapy. nih.gov

This historical progression underscores the enduring importance of the pyrimidinedione scaffold, from foundational synthetic discoveries to the creation of life-saving medicines. mdpi.comnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-cyclopentylpyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c12-8-5-6-11(9(13)10-8)7-3-1-2-4-7/h5-7H,1-4H2,(H,10,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZKLJGHFJCKYKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C=CC(=O)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 Cyclopentylpyrimidine 2,4 1h,3h Dione

De Novo Synthesis Approaches for the 1-Cyclopentylpyrimidine-2,4(1H,3H)-dione Core

De novo synthesis provides fundamental access to the pyrimidinedione ring system from acyclic precursors.

Cyclization reactions are a cornerstone in the synthesis of heterocyclic compounds, including the pyrimidinedione scaffold. These methods typically involve the condensation of two or more components to form the final ring structure.

A foundational method for synthesizing the pyrimidine-2,4(1H,3H)-dione ring, also known as the barbituric acid ring system, is the condensation of a urea (B33335) derivative with a malonic acid derivative. researchgate.net This classical approach involves the reaction of N-cyclopentylurea with a suitable diethyl malonate or a related active methylene (B1212753) compound, such as a cyanoacetate (B8463686) ester, in the presence of a strong base like sodium ethoxide. google.comualberta.ca The base facilitates the deprotonation of the malonate, which then acts as a nucleophile, attacking the carbonyl carbons of the urea derivative, leading to cyclization and the formation of the dione (B5365651) ring. ualberta.ca

For instance, 1-cyclopentyl-5-substituted-barbituric acids can be prepared by reacting cyclopentylurea (B73516) with a substituted cyanoacetic ester in the presence of sodium ethoxide in ethanol, followed by heating under reflux. google.com

| Reactant 1 | Reactant 2 | Key Reagents | Product |

| N-Cyclopentylurea | Diethyl Malonate Derivative (e.g., Ethyl α-cyanopropionate) | Sodium Ethoxide | 1-Cyclopentyl-5-substituted-pyrimidine-2,4(1H,3H)-dione |

The specific synthetic pathway involving the coupling of cyclopentylamine (B150401) derivatives with acryloyl isocyanates for the direct synthesis of this compound is not prominently documented in the surveyed scientific literature. While reactions of amines with isocyanates are common for forming urea linkages, the subsequent cyclization with an acryloyl moiety to form the pyrimidinedione ring is a highly specific transformation that is not a widely reported method. nih.govresearchgate.net

The synthesis of 6-aminouracil (B15529) derivatives is a well-established route that can be adapted to produce the 1-cyclopentyl analog. The process involves the base-catalyzed condensation of N-cyclopentylurea with an ester of cyanoacetic acid, such as ethyl cyanoacetate. google.com The reaction is typically carried out in an alcoholic solvent with a base like sodium ethoxide. The ethoxide deprotonates the α-carbon of the cyanoacetate, which then attacks the urea carbonyl, initiating a cyclization-condensation sequence to yield the 6-amino-1-cyclopentyluracil ring. Acetic anhydride (B1165640) may be used in related preparations as a dehydrating agent or solvent. wikipedia.org

| Reactant 1 | Reactant 2 | Key Reagents | Product |

| N-Cyclopentylurea | Ethyl Cyanoacetate | Sodium Ethoxide | 6-Amino-1-cyclopentyl-2,4-(1H,3H)-pyrimidinedione |

Multicomponent reactions (MCRs) offer an efficient means of synthesizing complex molecules like pyrimidinediones in a single step from three or more starting materials. The Biginelli reaction is the most prominent MCR for this purpose. wikipedia.org The classical Biginelli reaction involves the acid-catalyzed, one-pot condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea. wikipedia.org

This reaction has been successfully extended to include N-substituted ureas, providing a direct route to N1-substituted 3,4-dihydropyrimidin-2(1H)-ones. organic-chemistry.orgthieme-connect.comresearchgate.net By employing N-cyclopentylurea in place of urea, the reaction yields a 1-cyclopentyl-3,4-dihydropyrimidin-2(1H)-one. These dihydropyrimidinone products can then be oxidized to the corresponding pyrimidine-2,4(1H,3H)-diones using various oxidizing agents. The use of promoters such as chlorotrimethylsilane (B32843) can enhance the reaction yield and efficiency. organic-chemistry.orgthieme-connect.com

| Component 1 | Component 2 | Component 3 | Catalyst/Promoter | Intermediate Product |

| Aldehyde | Ethyl Acetoacetate | N-Cyclopentylurea | Brønsted or Lewis Acid (e.g., HCl, BF₃·OEt₂) | 1-Cyclopentyl-3,4-dihydropyrimidin-2(1H)-one |

Cyclization Reactions for Pyrimidinedione Ring Formation

Stereoselective Synthesis of Cyclopentyl Substituted Pyrimidinedione Analogs

The synthesis of stereochemically pure analogs of this compound is of significant interest, particularly for applications in medicinal chemistry where chirality can dictate biological activity. These syntheses are analogous to the preparation of carbocyclic nucleosides, where a carbocyclic ring replaces the sugar moiety. uni-hamburg.de

A common and flexible strategy is a convergent approach, where a pre-synthesized, enantiomerically pure cyclopentyl building block is coupled with the pyrimidine (B1678525) base. uni-hamburg.de This avoids the difficulty of controlling stereochemistry during the ring formation itself.

Key strategies include:

Enzymatic Resolution: Racemic cyclopentyl precursors, such as substituted cyclopentenols, can be resolved into their separate enantiomers using enzymatic methods, for example, lipase-catalyzed acylation. bohrium.comacs.org

Coupling Reactions: The resolved chiral cyclopentyl precursor, often in the form of an alcohol or a derivative with a good leaving group, is then coupled to the pyrimidine-2,4-dione (uracil) or a related pyrimidine base. Common coupling methods include the Mitsunobu reaction, which couples an alcohol directly with the N1 position of the uracil (B121893) ring, or palladium-catalyzed reactions. uni-hamburg.debohrium.comnih.gov

This approach allows for the preparation of specific stereoisomers of cyclopentyl-substituted pyrimidinediones by starting with a cyclopentyl building block of known absolute configuration. rsc.org

Diastereoselective Routes to Introduce Cyclopentane (B165970) Chirality

The introduction of specific stereochemistry into the cyclopentyl ring is a critical aspect of synthesizing biologically active this compound derivatives. Diastereoselective methods are employed to control the relative configuration of stereocenters on the cyclopentane moiety.

One prominent strategy involves the facially selective hydrogenation of a cyclopentenyl precursor. In the synthesis of carbocyclic nucleosides, a cyclopentene (B43876) double bond can be hydrogenated from a specific face of the ring, dictated by the steric influence of existing substituents or by forming a temporary macrocycle that blocks one face. For instance, in the synthesis of (−)-5-Fluorocarbodine, a macrocycle was formed between the pyrimidine base and the cyclopentenyl moiety through ring-closing metathesis. This conformationally restricted intermediate allowed for a subsequent hydrogenation to occur exclusively on the exposed face of the double bond, yielding the desired 4′-β stereoisomer with high diastereoselectivity. acs.org

Another approach involves leveraging 1,2-boronate rearrangements to construct polysubstituted cyclopropanes, a strategy whose principles can be extended to cyclopentyl systems. The reaction of gem-bis(boronates) with thianthrenium salts proceeds through a 1,2-rearrangement of a tetra-coordinated boron intermediate, which allows for the controlled formation of 1,2-disubstituted cycloalkane diboronates. The stereochemistry of the subsequent derivatization of the carbon-boron bonds can be controlled to produce highly diastereoselective polysubstituted cycloalkanes. nih.gov

Table 1: Examples of Diastereoselective Strategies

| Method | Key Intermediate | Transformation | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Facially Selective Hydrogenation | Cyclopentenyl-pyrimidine derivative with macrocyclic bridge | Hydrogenation of C=C double bond | Exclusive formation of the β-stereoisomer | acs.org |

| 1,2-Boronate Rearrangement | gem-bis(boronates) | Reaction with thianthrenium salts and subsequent derivatization | Highly diastereoselective formation of polysubstituted cycloalkanes | nih.gov |

Enantioselective Synthesis for Optically Pure this compound Derivatives

Achieving enantiopure forms of this compound derivatives is essential for many of their applications. Enantioselective synthesis utilizes chiral catalysts, auxiliaries, or reagents to create a specific enantiomer.

While direct enantioselective syntheses of the title compound are not extensively detailed, the principles are well-established in the synthesis of related chiral structures. For example, the synthesis of chiral pyrimidine-substituted cyclopropanes has been achieved via highly enantioselective cyclopropanation. In this approach, N1-vinylpyrimidines react with phenyliodonium (B1259483) ylides in the presence of a chiral catalyst, delivering cyclopropanes with excellent yields (up to 97%) and enantiomeric excess (up to 99% ee). rsc.org These chiral cyclopropane-pyrimidine adducts can then serve as building blocks for more complex nucleoside analogues. rsc.org

Similarly, asymmetric Brønsted acid catalysis has been used for the enantioselective synthesis of aminoindene derivatives, demonstrating the power of chiral catalysts in controlling stereochemistry during cyclization reactions. rsc.org The development of catalytic enantioselective [2+2] cycloadditions between alkynes and alkenyl derivatives, often using earth-abundant metals like cobalt, provides a general route to a diverse set of chiral cyclobutenes, which are valuable synthetic intermediates. nih.gov These established methodologies for creating chiral cycloalkanes attached to nitrogenous bases form the foundation for developing specific enantioselective routes to this compound derivatives.

Palladium-Catalyzed Reactions in the Synthesis of Cyclopentyl-Substituted Pyrimidinediones

Palladium catalysis offers powerful and versatile methods for forming carbon-carbon and carbon-nitrogen bonds, which are pivotal in the synthesis of complex molecules like cyclopentyl-substituted pyrimidinediones.

One notable application is the palladium-catalyzed intramolecular asymmetric hydrocyclopropanylation of alkynes via C(sp³)–H activation. This method has been developed for the synthesis of cyclopropane-fused γ-lactams. The strategy is atom-economical and proceeds with high selectivity, utilizing a chiral phosphoramidite (B1245037) ligand to induce enantioselectivity. nih.gov While this example yields a cyclopropane, the underlying principle of Pd-catalyzed C-H activation and subsequent cyclization is applicable to the formation of functionalized cyclopentyl rings attached to heterocyclic systems. Such reactions can create complex, fused ring systems involving the cyclopentyl moiety. nih.gov

Functionalization and Derivatization of the this compound Scaffold

Modification of the pyrimidine ring is a key strategy for tuning the properties of the parent compound. The chemical reactivity of the pyrimidine ring dictates the positions amenable to substitution. The C-2, C-4, and C-6 positions are electron-deficient, while the C-5 position is less so. wikipedia.org

Electrophilic C-substitution, such as nitration, halogenation, and formylation, typically occurs at the C-5 position. wikipedia.org For precursors like 6-aminouracils, the amino group at the C-6 position serves as a versatile handle for further transformations. 6-Aminouracils can act as nucleophiles, enabling the synthesis of fused heterocyclic systems such as pyrimido[4,5-d]pyrimidines through multicomponent reactions. researchgate.net The interconversion of carbonyl groups at the C-2 and C-4 positions is also a known transformation in pyrimidine chemistry. umich.edu

Introducing hydroxyl and fluoro groups onto the cyclopentyl ring can significantly alter the molecule's biological activity and physicochemical properties. Fluorine substitution, in particular, can enhance metabolic stability and binding affinity. nih.gov

Fluorination of the cyclopentyl ring can be achieved using electrophilic fluorinating agents. Reagents like Selectfluor® are effective for the α-fluorination of ketone precursors or for the electrophilic fluorination of electron-rich double bonds on a cyclopentene ring. nih.govmdpi.com For example, a silylenol ether derived from a cyclopentanone (B42830) can be treated with Selectfluor to produce a mixture of fluoroketones, which can then be selectively reduced to afford key fluorinated alcohol intermediates for the synthesis of 6′-fluoro carbocyclic nucleosides. nih.gov Direct fluorination of cyclopentane analogues of uracil nucleosides has also been accomplished using elemental fluorine. researchgate.net

Hydroxylation can be achieved through various synthetic routes. The synthesis of dihydroxy cyclopentyl derivatives often involves the stereocontrolled opening of epoxide precursors or dihydroxylation of a cyclopentene double bond. In the synthesis of a spiro cyclopentyl carbocyclic uridine (B1682114) analog, dihydroxy groups were present on the cyclopentane ring, which was constructed from a triol starting material. nih.gov

Table 2: Reagents for Cyclopentyl Moiety Modification

| Modification | Reagent | Substrate | Product Type | Reference |

|---|---|---|---|---|

| Fluorination | Selectfluor® | Silylenol ether of cyclopentanone | α-Fluoroketone | nih.govmdpi.com |

| Fluorination | Elemental Fluorine (F₂) | Carbocyclic uracil derivative | Fluorinated cyclopentyl nucleoside analogue | researchgate.net |

| Hydroxylation | (Not specified) | Derived from triol precursor | Dihydroxy-cyclopentyl pyrimidinedione | nih.gov |

Chemical Modifications of the Cyclopentyl Moiety

Incorporation of Functional Groups for Linkage and Further Derivatization

The functionalization of the this compound core is essential for creating derivatives that can be linked to other molecules or used as building blocks in more complex syntheses. The C5 and C6 positions of the pyrimidine ring are primary targets for introducing such functional groups.

A common strategy to functionalize the uracil ring is through electrophilic halogenation, particularly at the C5 position. This reaction introduces a versatile handle that can be used in subsequent cross-coupling reactions. For example, bromination of the C5 position can be achieved using various brominating agents. This C5-halogenated derivative serves as a key intermediate for introducing new carbon-carbon or carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are powerful tools for further derivatization of the 5-halo-1-cyclopentyluracil intermediate. unistra.frsigmaaldrich.com These reactions allow for the convenient formation of C-C bonds to build more complex molecules. unistra.fr

Suzuki-Miyaura Coupling: Reacting the 5-bromo derivative with various aryl or vinyl boronic acids in the presence of a palladium catalyst and a base can introduce diverse aromatic or unsaturated substituents.

Sonogashira Coupling: The coupling of the 5-halo derivative with terminal alkynes, catalyzed by palladium and copper complexes, provides a direct route to 5-alkynyl-substituted uracils, which are valuable for creating extended π-systems or as precursors for further transformations.

Heck-Mizoroki Reaction: This reaction can couple the 5-halo derivative with alkenes, offering a method to introduce vinyl groups. wiley-vch.de

Functionalization can also be directed at the C6 position, although this is often more challenging. Late-stage modification strategies, sometimes employing biocatalysts or specific directing groups, have been developed for functionalizing the C6 position of other heterocyclic systems and could potentially be adapted for this scaffold. researchgate.netnih.govfrontiersin.org

The table below illustrates the types of functional groups that can be introduced and the primary synthetic methods employed.

| Target Position | Functional Group Introduced | Synthetic Method | Potential for Further Derivatization |

| C5 | Bromo (-Br) | Electrophilic Bromination | Precursor for Pd-catalyzed cross-coupling reactions |

| C5 | Aryl | Suzuki-Miyaura Coupling | Linkage to aromatic systems, modification of electronic properties |

| C5 | Alkynyl | Sonogashira Coupling | Linkage via click chemistry, further cyclization reactions |

| C5 | Alkenyl | Heck-Mizoroki Coupling | Polymerization, further functionalization of the double bond |

Synthesis of Fused Pyrimidinedione Systems Bearing Cyclopentyl Substituents

The this compound scaffold is a valuable precursor for the synthesis of annulated, or fused, heterocyclic systems. These fused rings significantly expand the structural diversity and can lead to compounds with novel properties. Common examples include the formation of pyrano[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines.

Synthesis of Pyrano[2,3-d]pyrimidines: One of the most established methods for constructing the pyrano[2,3-d]pyrimidine core is a one-pot, three-component reaction involving a barbituric acid derivative, an aldehyde, and an active methylene compound like malononitrile (B47326). nih.govnih.govresearchgate.net By using 1-cyclopentylbarbituric acid as the starting material, a fused system bearing the N1-cyclopentyl substituent can be readily synthesized. The reaction typically proceeds via an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization. nih.gov This approach is highly efficient and allows for significant diversity by varying the aldehyde component. orientjchem.org

Synthesis of Pyrido[2,3-d]pyrimidines: The synthesis of pyrido[2,3-d]pyrimidines often starts from 6-aminouracil derivatives. scirp.orgresearchgate.net Therefore, 6-amino-1-cyclopentyluracil would be the key intermediate. This precursor can undergo condensation with various reactants to form the fused pyridine (B92270) ring. A common method is a three-component reaction between the 6-aminouracil derivative, an aldehyde, and a compound with an active methylene group, such as malononitrile or a β-ketoester. scirp.orgresearchgate.net This reaction builds the substituted pyridine ring onto the pyrimidine core in a single step, yielding a variety of pyrido[2,3-d]pyrimidine-2,4-diones. nih.govnih.gov

The following table summarizes these synthetic strategies.

| Fused System | Precursor | Key Reagents | Reaction Type |

| Pyrano[2,3-d]pyrimidine | 1-Cyclopentylbarbituric acid | Aromatic Aldehyde, Malononitrile | Three-component condensation |

| Pyrido[2,3-d]pyrimidine | 6-Amino-1-cyclopentyluracil | Aldehyde, Active Methylene Compound | Three-component condensation |

Advanced Analytical and Spectroscopic Methods for Structure Elucidation and Purity Assessment

The unambiguous characterization of this compound and its derivatives relies on a combination of modern analytical and spectroscopic techniques. These methods are crucial for confirming the molecular structure, verifying purity, and providing detailed information about the compound's stereochemistry and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for structural elucidation. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments provides a complete picture of the molecular framework. mdpi.comresearchgate.net

¹H NMR: The proton NMR spectrum would show characteristic signals for the cyclopentyl group protons, typically in the aliphatic region (δ 1.5-2.5 ppm), with a distinct signal for the methine proton attached to the nitrogen (N1). The protons on the pyrimidine ring (H5 and H6) would appear as distinct doublets in the aromatic region (δ 5.5-8.0 ppm).

¹³C NMR: The carbon spectrum would confirm the presence of the two carbonyl carbons (C2 and C4) at the downfield end of the spectrum (δ 150-165 ppm). Signals for the cyclopentyl carbons and the pyrimidine ring carbons (C5 and C6) would also be present at their characteristic chemical shifts.

The table below shows hypothetical but expected NMR data for the parent compound.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| C2 | - | ~151.5 |

| C4 | - | ~163.0 |

| C5 | ~5.6 (d) | ~102.0 |

| C6 | ~7.7 (d) | ~141.0 |

| Cyclopentyl-C1' | ~5.0 (m) | ~53.0 |

| Cyclopentyl-C2'/C5' | ~2.0 (m) | ~29.0 |

| Cyclopentyl-C3'/C4' | ~1.7 (m) | ~25.0 |

| d = doublet, m = multiplet |

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. conicet.gov.ar Electron ionization (EI) or electrospray ionization (ESI) techniques can be used. The mass spectrum of uracil and its derivatives often shows characteristic fragmentation patterns, such as the retro-Diels-Alder reaction or loss of isocyanic acid (HNCO). conicet.gov.arnist.gov For this compound, a prominent fragment would likely correspond to the loss of the cyclopentyl group.

X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides the most definitive structural proof. mdpi.com This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, confirming bond lengths, bond angles, and intermolecular interactions. mdpi.com It is an invaluable tool for establishing the absolute configuration of chiral centers and understanding the solid-state packing of the molecules.

Biological Activity and Mechanistic Pharmacology of 1 Cyclopentylpyrimidine 2,4 1h,3h Dione Derivatives in Vitro and Mechanism Focused

Enzymatic Inhibition Profiles of 1-Cyclopentylpyrimidine-2,4(1H,3H)-dione and Analogs

Derivatives of the pyrimidine-2,4-dione core structure have been shown to interact with a diverse array of enzymes, demonstrating their versatility as a template for inhibitor design. The following subsections explore their activity against specific enzymatic targets.

The phospho-MurNAc-pentapeptide translocase (MraY) is a critical bacterial enzyme involved in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. nih.gov Its essential role in bacterial viability makes it an attractive target for the development of novel antibacterial agents. nih.gov Natural product inhibitors of MraY often contain a uridine (B1682114) motif, which is structurally analogous to the 1-substituted pyrimidine-2,4(1H,3H)-dione core. nih.gov

These nucleoside inhibitors, such as tunicamycins, muraymycins, and caprazamycins, function by mimicking the endogenous substrate of MraY, UDP-MurNAc-pentapeptide. nih.gov The pyrimidine-2,4-dione portion of these molecules is crucial for binding to the enzyme's active site. For example, tunicamycin (B1663573) exhibits potent antibacterial properties by inhibiting MraY, particularly against Gram-positive bacteria. researchgate.net Research into simplified analogs has led to the identification of potent MraY inhibitors, with some compounds exhibiting IC₅₀ values in the low nanomolar range. nih.gov While specific data for this compound is not prevalent, the established importance of the uridine-like scaffold strongly suggests that its derivatives could be promising candidates for MraY inhibition. nih.govresearchgate.net

| Compound Class | Target Enzyme | Inhibitory Activity (IC₅₀) |

| Tunicamycin Analogs | MraY | 0.08 - 0.21 µg/mL researchgate.net |

| Synthetic Analogues | MraY | 1.7 - 6.0 nM nih.gov |

Pyrimidine (B1678525) analogs are well-established inhibitors of enzymes crucial for nucleotide synthesis and metabolism. This activity is central to their application in chemotherapy and as antimicrobial agents.

Dihydrofolate Reductase (DHFR): DHFR is a key enzyme in folate metabolism, catalyzing the reduction of dihydrofolate to tetrahydrofolate, which is essential for the synthesis of purines and thymidylate. nih.govyoutube.com Inhibition of DHFR disrupts DNA synthesis, leading to cell death. wikipedia.org Various pyrimidine derivatives have been developed as DHFR inhibitors. nih.gov For instance, pyrazolo[3,4-d]pyrimidine analogues have demonstrated potent inhibition of human DHFR, with some compounds showing IC₅₀ values below 1 µM, significantly more potent than the reference drug methotrexate (B535133) (IC₅₀ = 5.61 µM). nih.gov The 2,4-diaminopyrimidine (B92962) structure is a common feature in many DHFR inhibitors. nih.gov

Thymidylate Synthase (TS): TS catalyzes the methylation of deoxyuridine monophosphate (dUMP) to form deoxythymidine monophosphate (dTMP), the sole de novo source for this DNA precursor. nih.govtandfonline.comwikipedia.org Consequently, TS is a major target for anticancer drugs. nih.gov Fluoropyrimidines, such as 5-fluorouracil (B62378), are classic examples of TS inhibitors. nih.gov More complex pyrimidine-based structures, like pyrrolo[2,3-d]pyrimidine antifolates, have been designed as potent dual inhibitors of both TS and DHFR. acs.org Thiazolidinedione-oxadiazole hybrids containing a pyrimidine moiety have also shown remarkable TS inhibition, with IC₅₀ values as low as 1.67 µM. tandfonline.com

Reverse Transcriptase (RT): HIV reverse transcriptase is a vital enzyme for the replication of the human immunodeficiency virus (HIV). nih.gov The pyrimidine nucleus is a versatile scaffold for designing non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govrsc.org A series of pyrimidine-2,4-dione derivatives linked to an isoxazolidine (B1194047) nucleus have shown potent HIV RT inhibitory activity in the nanomolar range. nih.gov Diarylpyrimidine derivatives are another successful class of NNRTIs, with some compounds exhibiting potent activity against wild-type HIV and drug-resistant strains, with EC₅₀ values in the low nanomolar range. rsc.org

| Compound Class | Target Enzyme | Inhibitory Activity (IC₅₀ / EC₅₀) |

| Pyrazolo[3,4-d]pyrimidines | Human DHFR | < 1 µM nih.gov |

| Thiazolidinedione-pyrimidine hybrids | Thymidylate Synthase | 1.67 - 2.21 µM tandfonline.com |

| Pyrimidine-2,4-dione-isoxazolidines | HIV Reverse Transcriptase | Nanomolar range nih.gov |

| Diarylpyrimidines | HIV-1 WT RT | 0.55 µM rsc.org |

| Diarylpyrimidines | HIV-1 (IIIB) strain | 1.6 nM rsc.org |

DNA methyltransferases (DNMTs) are a family of enzymes that catalyze the transfer of a methyl group to the 5-position of the cytosine pyrimidine ring in DNA. iiarjournals.orgiiarjournals.org This epigenetic modification plays a crucial role in gene regulation, and its dysregulation is a hallmark of cancer. nih.gov Pyrimidine analogs are foundational to the development of DNMT inhibitors. iiarjournals.org

Nucleoside analogs such as azacytidine and decitabine, which are modifications of the pyrimidine ring, become incorporated into DNA during replication. mdpi.comresearchgate.net Once incorporated, they form a covalent, irreversible complex with DNMT enzymes, trapping them on the DNA and leading to their degradation. iiarjournals.orgiiarjournals.org This mechanism prevents further methylation, causing a passive loss of methylation patterns in daughter cells and the re-expression of silenced tumor suppressor genes. nih.gov Zebularine, another pyrimidine derivative, also functions as a DNMT inhibitor by stabilizing the binding of the enzyme to DNA. nih.gov

Alpha-amylase and alpha-glucosidase are key digestive enzymes responsible for breaking down carbohydrates into absorbable monosaccharides. jocpr.com Inhibiting these enzymes can delay carbohydrate digestion and lower postprandial blood glucose levels, making them important targets for managing type 2 diabetes. jocpr.comnih.gov

A wide variety of pyrimidine derivatives have been synthesized and evaluated for their inhibitory potential against these enzymes. nih.goveurjchem.com Pyrimidine-fused heterocycles have demonstrated selective inhibitory activity against α-glucosidase over α-amylase, which is a desirable therapeutic profile. nih.gov Studies on 2,4,6-triaryl pyrimidine derivatives found several compounds with significant α-glucosidase inhibitory activity, with the most active compounds having IC₅₀ values of 168.9 µM and 228.4 µM, which is more potent than the standard drug acarbose (B1664774) (IC₅₀ = 750.0 µM). jocpr.com Similarly, indole-pyrimidine hybrids have shown potent dual inhibition of both α-glucosidase and α-amylase, with the most active compound recording an IC₅₀ of 13.02 µM against α-glucosidase. nih.gov

| Compound Class | Target Enzyme | Inhibitory Activity (IC₅₀) | Reference Drug (Acarbose) IC₅₀ |

| 2,4,6-Triaryl Pyrimidines | α-Glucosidase | 168.9 ± 6.7 µM jocpr.com | 750.0 ± 5.0 µM jocpr.com |

| Pyrazolo[3,4-d]pyrimidines | α-Glucosidase | 16.37 µM eurjchem.com | Not specified |

| Pyrazolo[3,4-d]pyrimidines | α-Amylase | 134.30 µM eurjchem.com | Not specified |

| Indole-Pyrimidine Hybrids | α-Glucosidase | 13.02 ± 0.01 µM nih.gov | Not specified |

| Indole-Pyrimidine Hybrids | α-Amylase | 21.71 ± 0.82 µM nih.gov | Not specified |

| Thiourea-Pyrimidine Hybrids | α-Amylase | 9.72 ± 0.34 µM nih.gov | 9.32 ± 0.23 µM nih.gov |

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. tandfonline.com There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and has protective functions, COX-2 is induced during inflammation. Selective inhibition of COX-2 is a major goal for anti-inflammatory drug development to reduce gastrointestinal side effects associated with non-selective NSAIDs. mdpi.com

Numerous studies have shown that pyrimidine derivatives can act as potent and selective COX-2 inhibitors. mdpi.comnih.govnih.govproquest.com Certain synthesized pyrimidine compounds demonstrated excellent COX-2 inhibitory activity with IC₅₀ values as low as 0.65 µM, which is comparable to the selective COX-2 inhibitor celecoxib (B62257) (IC₅₀ = 0.56 µM). tandfonline.com These compounds often show a high selectivity index for COX-2 over COX-1, making them promising candidates for further development as anti-inflammatory agents. mdpi.comnih.gov

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) |

| Pyrimidine Derivative 3 | 5.50 tandfonline.com | 0.85 tandfonline.com |

| Pyrimidine Derivative 4a | 5.05 tandfonline.com | 0.65 tandfonline.com |

| Pyrimidine Derivative 3b | Not specified | 0.20 nih.gov |

| Pyrimidine Derivative 5b | Not specified | 0.18 nih.gov |

| Pyrimidine Derivative 5d | Not specified | 0.16 nih.gov |

| Celecoxib (Reference) | 6.34 tandfonline.com | 0.56 tandfonline.com, 0.17 nih.gov |

| Ibuprofen (Reference) | 3.1 tandfonline.com | 1.2 tandfonline.com |

Chitin (B13524) is an essential structural component of fungal cell walls and the exoskeletons of arthropods, but it is absent in mammals. researchgate.netuky.edu This makes chitin synthase, the enzyme responsible for its production, an ideal target for developing selective antifungal and insecticidal agents. nih.govnih.gov

The most extensively studied inhibitors of chitin synthase are pyrimidine nucleoside peptides, such as the natural products polyoxins and nikkomycins. researchgate.netnih.gov These compounds act as competitive inhibitors by mimicking the structure of the enzyme's substrate, UDP-N-acetylglucosamine. nih.gov The pyrimidine core is a critical feature for their inhibitory activity. While the synthesis of these complex natural products is challenging, they serve as important lead structures for the design of new antifungal drugs. researchgate.net Research into other small molecules has identified compounds with IC₅₀ values against chitin synthase as low as 0.12 mM. mdpi.com

Mycobacterial Thymidylate Kinase (MtbTMPK) Inhibition

Thymidylate kinase from Mycobacterium tuberculosis (MtbTMPK) is a crucial enzyme in the bacterial DNA synthesis pathway, catalyzing the phosphorylation of thymidine (B127349) monophosphate (dTMP) to thymidine diphosphate (B83284) (dTDP). d-nb.inforesearchgate.net Its essential role in DNA replication makes it a significant target for the development of new antitubercular drugs. d-nb.inforesearchgate.net The structure of MtbTMPK is sufficiently different from its human counterpart, with only about 22% sequence identity, which allows for the design of selective inhibitors that could be safe for human cells. d-nb.inforesearchgate.net

Research into MtbTMPK inhibitors has explored various chemical scaffolds, including those based on the pyrimidine-2,4(1H,3H)-dione core, also known as a uracil (B121893) or thymine (B56734) ring system. nih.govnih.gov A series of inhibitors featuring a 1-(1-arylethylpiperidin-4-yl)thymine scaffold were synthesized and evaluated for their ability to inhibit MtbTMPK. nih.gov Modifications to this scaffold, particularly substitutions on the aromatic ring, led to compounds with improved inhibitory potency against both the MtbTMPK enzyme and the growth of the virulent H37Rv strain of M. tuberculosis. nih.gov For example, the deletion of a terminal phenoxy group from a lead compound resulted in a 40-fold decrease in inhibitory potency, highlighting the importance of specific structural features for activity. nih.gov

Computer-aided molecular design has also been employed to develop novel MtbTMPK inhibitors based on the pyrimidine-2,4(1H,3H)-dione structure. nih.gov Starting with a lead compound, 1-(1-((4-(3-chlorophenoxy)quinolin-2-yl)methyl)piperidin-4-yl)-5-methylpyrimidine-2,4(1H,3H)-dione, researchers have designed virtual libraries of analogs to identify molecules with potentially enhanced binding affinity and inhibitory action. nih.gov

Table 1: MtbTMPK Inhibitory Activity of Selected Pyrimidinedione Derivatives

| Compound | Description | MtbTMPK IC₅₀ | H37Rv Growth Inhibition (MIC) |

|---|---|---|---|

| 21a | 5-Methyl-1-(1-phenethylpiperidin-4-yl)pyrimidine-2,4(1H,3H)-dione | 12 µM | > 128 µg/mL |

| 21j | Derivative with optimized D-ring substitution | 0.08 µM | 8 µg/mL |

Data sourced from a study on 1-(1-arylethylpiperidin-4-yl)thymine analogs. nih.gov

D-Dopachrome Tautomerase (MIF2) Inhibition by Related Pyrimidinediones

D-dopachrome tautomerase (D-DT or MIF2) is a cytokine and a homolog of the macrophage migration inhibitory factor (MIF). nih.govnih.gov Both MIF and MIF2 play significant roles in inflammatory responses and have been implicated in the pathology of various cancers. nih.govrug.nl While MIF has been studied extensively, the lack of potent inhibitors for MIF2 has hindered its exploration as a drug target. nih.govrug.nl

Recent screening of compound libraries has identified a thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative as a potent inhibitor of MIF2 tautomerase activity. nih.gov Subsequent optimization of this hit compound led to the development of an inhibitor, designated 5d , which exhibits a half-maximal inhibitory concentration (IC₅₀) of 1.0 μM for MIF2 and demonstrates high selectivity over the related MIF protein. nih.govrug.nl

Mechanistically, this inhibition of MIF2's tautomerase activity has been shown to have antiproliferative effects in non-small cell lung cancer cells. nih.gov The inhibitor 5d was found to suppress cancer cell proliferation in both 2D and 3D cell cultures by inducing cell cycle arrest through the deactivation of the mitogen-activated protein kinase (MAPK) pathway. nih.govrug.nl These findings underscore the potential of targeting MIF2 with pyrimidinedione-based inhibitors as a therapeutic strategy in cancer treatment. nih.gov

Table 2: Inhibitory Activity of Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative 5d

| Target Enzyme | IC₅₀ | Cellular Effect |

|---|

Data sourced from research on thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives. nih.govrug.nl

Receptor and Protein Interaction Studies

Modulatory Effects on Ionotropic Glutamate (B1630785) Receptors (iGluR5)

Derivatives of this compound have been investigated as ligands for ionotropic glutamate receptors (iGluRs), which are critical for synaptic transmission in the central nervous system. nih.govresearchgate.net A key starting point for this research was the compound (S)-CPW399, a potent partial agonist at the AMPA receptor. nih.gov By modifying the cyclopentane (B165970) ring of this parent molecule, researchers successfully developed potent and selective functional antagonists for the kainate receptor subunit iGluR5. nih.govresearchgate.net

Two specific derivatives, compounds 5 and 7 , emerged as highly effective iGluR5 antagonists. nih.gov Their unique pharmacological profile, characterized by high potency and selectivity for iGluR5 over other iGluR subunits, makes them valuable tools for understanding the distinct roles of these receptor subunits. nih.govresearchgate.net The development of such selective modulators based on the this compound scaffold opens avenues for creating new therapeutic agents targeting neurological disorders where iGluR5 activity is implicated. nih.gov

Binding to Tubulin Colchicine (B1669291) Site

The colchicine binding site on tubulin is a well-established target for anticancer agents. nih.govmdpi.com Small molecules that bind to this site disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. nih.govmdpi.com Research has shown that compounds with a pyrimidine scaffold can act as potent tubulin polymerization inhibitors by interacting with this site. nih.govacs.org

Specifically, derivatives of cyclopenta[d]pyrimidine have been identified as a new class of inhibitors that bind to the colchicine site. nih.gov Mechanistic studies confirmed that these compounds cause a loss of cellular microtubules, inhibit the polymerization of purified tubulin, and competitively inhibit the binding of colchicine to tubulin. nih.gov Furthermore, high-resolution X-ray crystallography has confirmed the direct binding of related pyrimidine dihydroquinoxalinone derivatives to the colchicine site, revealing the specific molecular interactions involved. acs.org The identification of these novel pyrimidine-based scaffolds provides a basis for developing new anticancer agents that can potentially circumvent mechanisms of drug resistance. nih.gov

Table 3: Activity of a Cyclopenta[d]pyrimidin-4(5H)-one Derivative

| Compound | Activity | Mechanism |

|---|

| (±)-3•HCl | Potent antiproliferative activity (nanomolar range) | Inhibition of tubulin polymerization, inhibition of colchicine binding |

Data sourced from research on water-soluble microtubule targeting agents. nih.gov

Inhibition of Insulin-like Growth Factor-1 Receptor (IGF-1R) Tyrosine Kinase

The insulin-like growth factor-1 receptor (IGF-1R) is a tyrosine kinase that plays a crucial role in cell growth, survival, and proliferation. nih.govnih.gov Its signaling pathways, including the PI3K/AKT/mTOR and Ras/Raf/MEK/MAPK pathways, are often dysregulated in cancer, making IGF-1R an attractive target for cancer therapy. nih.govmedchemexpress.com

Research has identified fused pyrimidine systems, specifically pyrrolo[2,3-d]pyrimidines, as potent and selective inhibitors of IGF-1R kinase. nih.gov These compounds have been shown to effectively inhibit the growth of cancer cells that are highly dependent on IGF-1 signaling. nih.gov For instance, the small-molecule inhibitor NVP-ADW742, which belongs to this class, demonstrated the ability to block IGF-1R and synergize with other targeted therapies to reduce tumor cell growth and increase apoptosis. nih.gov The development of pyrimidine-based IGF-1R inhibitors represents a promising therapeutic strategy for a variety of hematologic malignancies and solid tumors. nih.gov

Table 4: Inhibitory Activity of Selected Pyrimidine-Based Kinase Inhibitors

| Compound | Target | IC₅₀ |

|---|---|---|

| NVP-AEW541 | IGF-1R | 0.15 µM |

| Ceritinib | IGF-1R | 8 nM |

| AZ12253801 | IGF-1R-driven proliferation | 17 nM |

Data sourced from MedChemExpress and Selleck Chemicals inhibitor databases. medchemexpress.comselleckchem.com

Cell Cycle Kinase (Cdk4) Inhibition by Related Fused Pyrimidine Systems

Cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, are key regulators of the cell cycle, controlling the transition from the G1 (growth) phase to the S (synthesis) phase. nih.govencyclopedia.pub Dysregulation of the CDK4/6-cyclin D-retinoblastoma (Rb) protein pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation. nih.govmdpi.com Consequently, selective inhibition of CDK4/6 has emerged as an effective anticancer strategy. nih.gov

Fused pyrimidine systems, such as pyrrolo[2,3-d]pyrimidines, have been investigated as scaffolds for developing CDK inhibitors. nih.gov A series of novel 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives were designed and synthesized, demonstrating strong inhibitory activity against CDK9 and moderate activity against CDK4. nih.gov The most potent compound from this series, 2g , inhibited cancer cell proliferation by blocking the phosphorylation of the Rb protein and induced apoptosis by downregulating proteins downstream of CDK9. nih.gov This work highlights the potential of fused pyrimidine structures as a basis for developing inhibitors that can target cell cycle kinases for cancer treatment. nih.govresearchgate.net

Table 5: Kinase Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Derivative 2g

| Kinase Target | IC₅₀ |

|---|---|

| CDK4/cyclin D3 | 1.1 µM |

Data sourced from a study on pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. nih.gov

Mechanisms of Action within Cellular Pathways (excluding direct disease contexts)

Derivatives of the this compound scaffold have been investigated for their interactions with various cellular components, revealing diverse mechanisms of action at the molecular level. These compounds modulate key cellular signaling pathways through the inhibition of specific enzymes and the alteration of intracellular environments.

Inhibition of D-dopachrome Tautomerase (MIF2) and MAPK Pathway Modulation

Certain thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been identified as potent inhibitors of D-dopachrome tautomerase (D-DT or MIF2), a homolog of macrophage migration inhibitory factor (MIF). nih.govnih.gov Mechanistic studies show that these derivatives bind competitively to the tautomerase active site of MIF2. nih.govacs.org This enzymatic inhibition leads to the deactivation of the mitogen-activated protein kinase (MAPK) signaling pathway. nih.govnih.gov The MAPK cascade is a critical pathway that regulates cell cycle progression. nih.gov By disrupting this pathway, these pyrimidine derivatives can induce cell cycle arrest. nih.govnih.gov One notable derivative, compound 5d , demonstrated significant inhibitory potency against MIF2 tautomerase activity. nih.govnih.gov

Table 1: Inhibitory Activity of Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Against MIF2

| Compound | Target Enzyme | Inhibitory Concentration (IC₅₀) |

|---|---|---|

| 5d | MIF2 Tautomerase | 1.0 µM |

Modulation of the RAF-MEK-ERK Signaling Pathway

The RAF-MEK-ERK cascade, also known as the ERK1/2 signaling pathway, is a central component of the MAPK pathway. nih.gov A series of novel pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been shown to function as blockers of this specific pathway. The mechanism of action for these compounds, such as derivative 14m , involves decreasing the levels of phosphorylated MEK and ERK in a dose-dependent manner. nih.gov This reduction in phosphorylation effectively halts the signal transduction down this critical cascade. nih.gov

Induction of Reactive Oxygen Species (ROS) and Apoptosis

Another mechanism of action identified for 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives involves the elevation of intracellular reactive oxygen species (ROS). rsc.org ROS are metabolic byproducts that, at high levels, can induce cellular damage and trigger programmed cell death, or apoptosis. nih.govnih.gov The derivative XS23 was found to increase intracellular ROS levels significantly, leading to the induction of apoptosis. rsc.org This process is mediated by the activation of caspase-9, a key protein in the apoptotic cascade. rsc.org In vitro studies demonstrated that this compound could induce both early and late-stage apoptosis in a concentration-dependent manner. rsc.org

Table 2: Apoptotic Induction by Compound XS23 (5 µM)

| Compound | Concentration | Early Cell Apoptosis | Late Cell Apoptosis |

|---|---|---|---|

| XS23 | 5 µM | 18% | 4.68% |

Inhibition of Bruton's Tyrosine Kinase (BTK)

Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives have been developed as potent inhibitors of Bruton's tyrosine kinase (BTK). nih.gov BTK is a non-receptor tyrosine kinase that plays a crucial role in the B-cell receptor (BCR) signaling pathway, which is integral to B-cell development, differentiation, and survival. nih.govlookchem.com By inhibiting BTK, these compounds can disrupt the BCR signal transduction cascade. nih.gov Enzymatic inhibition assays revealed that compounds 17 and 18 displayed strong BTK inhibitory activities, with potencies in the nanomolar range. nih.gov

Table 3: In Vitro Inhibitory Activity of Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione Derivatives Against BTK

| Compound | Target Enzyme | Inhibitory Concentration (IC₅₀) |

|---|---|---|

| 17 | BTK | 1.2 nM |

| 18 | BTK | 0.8 nM |

Inhibition of Ecto-5'-nucleotidase (CD73)

A series of (pyridazine-3-yl)pyrimidine-2,4(1H,3H)-dione derivatives act as inhibitors of Ecto-5'-nucleotidase (CD73). nih.govfigshare.com CD73 is a key enzyme responsible for the production of extracellular adenosine, a signaling molecule that can suppress immune cell function. nih.govacs.org Through enzymatic and cellular assays, these pyrimidine derivatives have demonstrated remarkable inhibitory activity against CD73. nih.gov Compound 35j was identified as a potent, uncompetitive inhibitor of the enzyme. nih.gov

Structure Activity Relationship Sar Studies for 1 Cyclopentylpyrimidine 2,4 1h,3h Dione Analogs

Influence of Cyclopentyl Moiety Stereochemistry on Biological Activity

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its biological function by affecting how it binds to a target, its metabolism, and its distribution. mdpi.com For chiral compounds, different enantiomers often exhibit significantly different potencies and pharmacokinetic profiles. mdpi.com

In the context of 1-cyclopentylpyrimidine-2,4(1H,3H)-dione analogs, the stereochemistry of the cyclopentyl group is a critical determinant of biological activity. Although the parent compound's cyclopentyl ring is achiral, the introduction of substituents or unsaturation can create stereocenters. Studies on related pyrimidinedione derivatives have shown that the geometry of the cyclic moiety at the N-1 position is vital for molecular fit into the binding pocket of target enzymes, such as HIV-1 reverse transcriptase. nih.gov For instance, the evaluation of analogs with 1- or 3-cyclopenten-1-yl substitutions revealed significant antiviral activity, indicating that the specific spatial orientation of the five-membered ring is crucial for interacting with the target. nih.gov While detailed studies focusing solely on the stereoisomers of substituted this compound were not prominent in the reviewed literature, the general principle holds that stereochemistry is a key driver for potency. mdpi.com Investigations into similar structures suggest that a stereoselective uptake or interaction with the biological target is often responsible for the enhanced activity of a specific isomer. mdpi.com

Role of Cyclopentyl Ring Substitutions in Modulating Target Affinity and Selectivity

Modifications to the cyclopentyl ring at the N-1 position of the pyrimidine-dione core serve as a primary strategy for modulating target affinity and selectivity. The cyclopentyl group itself often engages in hydrophobic interactions within the binding site of a target protein. Altering its properties through substitution can fine-tune these interactions.

Research into pyrimidinedione derivatives as non-nucleoside inhibitors of HIV-1 reverse transcriptase (RT) has shown that homocyclic modifications at the N-1 position can lead to compounds with significant activity against both HIV-1 and HIV-2. nih.gov Specifically, the introduction of unsaturation, such as in 1- or 3-cyclopenten-1-yl substitutions, was found to contribute greatly to antiviral activity. nih.gov This suggests that the conformational rigidity or altered electronic properties imparted by the double bond enhance the binding affinity to the RT enzyme.

Table 1: Effect of Cyclopentyl Moiety Modifications on Biological Activity

| Modification on Cyclopentyl Ring | Biological Target | Effect on Activity | Reference |

|---|---|---|---|

| Introduction of a double bond (Cyclopentenyl) | HIV-1 Reverse Transcriptase | Greatly contributed to antiviral activity | nih.gov |

| Fused cyclopentyl ring system | IGF-1R Tyrosine Kinase | Size of the fused ring strongly influenced inhibitory activity | nih.gov |

Effects of Pyrimidine (B1678525) Ring Substituents on Pharmacological Profiles

Substitutions on the pyrimidine-2,4(1H,3H)-dione ring itself are a cornerstone of SAR studies, allowing for the optimization of electronic properties, hydrogen bonding capabilities, and steric interactions.

The differential substitution at the N1 and N3 positions of the pyrimidine-dione ring can significantly alter a compound's biological activity. The N1 position, occupied by the cyclopentyl group in the parent compound, and the N3 position are often targeted for introducing various substituents to explore different regions of a target's binding pocket. Studies on related pyridopurine-2,4(1H,3H)-dione scaffolds aimed to identify which substituents at the N1 and/or N3 positions could increase inhibitory activity against enzymes like flavin-dependent thymidylate synthase (ThyX). nih.gov The synthesis of analogs with diverse groups at both positions is a common strategy to build a comprehensive SAR profile. For example, a novel uracil (B121893) derivative was synthesized with a p-tolyl group at N1 and a cyclohexyl group at N3, demonstrating the exploration of this chemical space to create new compounds. mdpi.com The placement of the bulky cyclopentyl group at N1 in the title compound directs it towards a likely hydrophobic pocket in its biological targets, a common feature for N-1 substituted pyrimidinediones. nih.gov

The C-5 and C-6 positions of the pyrimidine ring offer valuable opportunities for modification to enhance potency and, notably, selectivity. nih.gov Research on pyrido[2,3-d]pyrimidin-7(8H)-ones, which are structurally related, indicates that the substitution pattern at C5 and C6 is often responsible for the selectivity of a compound for one receptor over another. nih.gov

In the development of anti-HIV agents, the addition of a benzoyl group at the C-6 position of the pyrimidinedione ring was shown to have one of the greatest contributions to antiviral activity. nih.gov This suggests the presence of a specific pocket in the HIV-RT enzyme that can accommodate a bulky, aromatic substituent at this position, leading to a significant increase in binding affinity. Further studies on aminopyrimidine-diones revealed that the orientation of substituents at the C-5 position is critical. nih.gov A bulky group at C-5 could cause the entire molecule to adopt a different orientation within the binding pocket, potentially limiting its favorable hydrophobic interactions and reducing activity. nih.gov

Table 2: Influence of Pyrimidine Ring Substitutions on Activity

| Position | Substituent Type | Observed Effect | Reference |

|---|---|---|---|

| C-6 | Benzoyl group | Greatly enhanced anti-HIV activity | nih.gov |

| C-5 / C-6 | Various | Substitution pattern often dictates target selectivity | nih.gov |

| C-5 | Bulky phenyl ethylidene-amino moiety | Altered orientation in binding pocket, limiting hydrophobic interactions | nih.gov |

Elucidation of Key Pharmacophoric Features for Specific Biological Targets

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. For analogs of this compound, distinct pharmacophoric features have been identified for different targets.

Anti-HIV Agents: For non-nucleoside reverse transcriptase inhibitors (NNRTIs), the pharmacophore consists of the pyrimidine-dione core, which acts as a hydrogen bond acceptor/donor, and a hydrophobic group at the N-1 position (such as cyclopentyl) that fits into the hydrophobic "wing" of the NNRTI binding pocket. nih.gov The significant increase in activity upon adding a C-6 benzoyl group suggests this moiety interacts with another key region of the binding site, forming an additional crucial pharmacophoric element. nih.gov

IGF-1R Kinase Inhibitors: For this target class, a series of 2-amino-4-pyrazolecyclopentylpyrimidines were optimized. The key pharmacophoric features identified were the central cyclopentyl-pyrimidine core, a 2-amino group, and specific substitutions on the 4-pyrazolo moiety, which collectively ensure high-affinity binding to the kinase domain. nih.gov

Calcium Channel Blockers (CCBs): A ligand-based pharmacophore model developed for pyrimidine-based CCBs mapped the common structural features required for high activity. nih.gov This model provides a reliable framework for understanding the binding mode of active compounds and for designing new pyrimidine derivatives with potent calcium channel blocking activity. nih.gov

Rational Design and Lead Optimization Strategies Guided by SAR Insights

The knowledge gained from SAR studies is the foundation for rational drug design and lead optimization. By understanding how specific structural changes affect biological activity, medicinal chemists can design new compounds with improved properties in a more efficient and targeted manner.

A clear example of this is the development of novel pyruvate (B1213749) dehydrogenase complex E1 (PDHc-E1) inhibitors. nih.gov Starting from a lead compound, a 2-methylpyrimidine-4-ylamine derivative, further synthetic optimization was performed. By introducing moieties like 1,3,4-oxadiazole-thioether into the lead structure, researchers successfully designed and synthesized new series of pyrimidine derivatives with much higher inhibitory activities. nih.gov

Similarly, the discovery that combining active fragments from different known inhibitors could lead to more potent compounds drove the optimization of IGF-1R inhibitors. nih.gov This stepwise optimization, guided by SAR insights, led to the discovery of two compounds with significantly improved potency (IC50 of 10-20 nM). nih.gov The design of new antitumor agents based on a 1,3-diphenylpyrimidine-2,4(1H,3H)-dione scaffold also exemplifies this process, where a series of derivatives were synthesized to explore the SAR and identify compounds with excellent proliferative activity against multiple tumor cell lines. rsc.org These examples underscore how SAR insights are not merely academic but are a practical and powerful tool in the iterative process of drug discovery, guiding the strategic design of more effective therapeutic agents.

Future Research Directions and Emerging Research Perspectives

Development of Novel and Sustainable Synthetic Pathways for 1-Cyclopentylpyrimidine-2,4(1H,3H)-dione Derivatives

The future synthesis of this compound derivatives will increasingly focus on green and sustainable chemistry principles. Traditional synthetic routes are often multi-step processes that may involve harsh reagents and generate significant waste. conicet.gov.ar Modern approaches aim to improve efficiency, reduce environmental impact, and enhance molecular diversity.

One promising avenue is the use of multicomponent reactions (MCRs), which allow for the assembly of complex molecules like pyrimidines from three or more starting materials in a single step. nih.gov An iridium-catalyzed multicomponent synthesis has been reported for producing pyrimidines from amidines and alcohols, representing a highly efficient and sustainable method. nih.govorganic-chemistry.org Such strategies minimize waste by incorporating most or all of the atoms from the reactants into the final product.

Another key area is the development of novel catalytic systems. For instance, a one-step regioselective synthesis of N-1-substituted dihydrouracils has been achieved using palladium-catalyzed cross-coupling, which could be adapted for this compound. nih.gov Research into solid-phase synthesis and flow chemistry also offers pathways to automate and streamline the production of derivative libraries, facilitating high-throughput screening efforts. One-pot methods for the selective N1-alkylation of uracil (B121893) derivatives, which avoid the need for isolating intermediates, further contribute to synthetic efficiency. researchgate.net

| Synthetic Strategy | Key Features | Potential Advantages for this compound |

| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single operation. | High atom economy, reduced waste, rapid access to diverse derivatives. nih.gov |

| Catalytic C-N Cross-Coupling | Use of transition metals (e.g., Palladium) to form the N1-cyclopentyl bond. | High regioselectivity, functional group tolerance. nih.gov |

| One-Pot Synthesis | Multiple reaction steps are performed in a single reactor without isolating intermediates. | Increased efficiency, reduced solvent use and purification steps. researchgate.net |

| Flow Chemistry | Continuous processing of reagents through a reactor. | Enhanced safety, scalability, and process control. |

| Green Catalysts | Use of environmentally benign catalysts (e.g., nanocrystalline MgO, ionic liquids). | Reduced toxicity and environmental impact, potential for catalyst recycling. eurekaselect.com |

Exploration of Undiscovered Biological Targets and Pathways for this compound Activity

While pyrimidinedione derivatives are known to exhibit a wide range of biological activities, including antiviral and anticancer effects, the full therapeutic potential of this compound remains largely untapped. juniperpublishers.comresearchgate.net Future research should focus on screening this compound and its analogs against a broad and diverse panel of biological targets to uncover novel mechanisms of action.

Derivatives of the pyrimidine (B1678525) scaffold have shown activity against various enzymes, including kinases, dipeptidyl peptidase-4 (DPP-4), and phosphodiesterase 2 (PDE2). rsc.orgnih.govnih.gov A systematic investigation could involve screening a library of this compound derivatives against comprehensive kinase panels, as kinases are implicated in numerous diseases, especially cancer. rsc.org Furthermore, exploring its effects on G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors could reveal unexpected therapeutic opportunities. For example, a derivative known as (S)-CPW399 has been identified as a potent and selective AMPA receptor agonist, highlighting the potential for this scaffold in neuroscience. nih.gov

Phenotypic screening, where compounds are tested for their effects on cell models of disease without a preconceived target, offers another powerful approach. This can identify compounds that work through novel pathways and can uncover targets that might be missed in hypothesis-driven research. Subsequent target deconvolution studies would then be necessary to identify the specific molecular target responsible for the observed biological effect.

Advanced Structure-Activity Relationship Modeling and Prediction Methodologies

Understanding the structure-activity relationship (SAR) is fundamental to optimizing the therapeutic properties of a lead compound. For this compound, this involves systematically modifying its structure and assessing how these changes affect its biological activity. Key positions for modification include the N1-cyclopentyl group, the N3 position, and the C5 and C6 positions of the pyrimidine ring. nih.gov

Future research will heavily rely on advanced computational modeling to predict the biological activity of novel derivatives and to guide their design. Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique in this area. researchgate.net By building mathematical models that correlate the chemical structures of a series of compounds with their biological activities, QSAR can predict the potency of unsynthesized molecules. usfq.edu.ec Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMSIA) can provide detailed insights into the steric and electrostatic requirements for optimal binding to a biological target. mdpi.com

Machine learning and artificial intelligence (AI) are set to revolutionize this field. These technologies can analyze vast datasets to identify complex SAR trends that may not be apparent through traditional analysis. ox.ac.uk Generative machine learning models can even design novel molecular structures from scratch that are predicted to have high activity and desirable drug-like properties. ox.ac.uk

| Modeling Technique | Description | Application to this compound |

| 2D-QSAR | Correlates 2D structural descriptors (e.g., molecular weight, logP) with activity. | Provides initial predictive models based on simple properties. |

| 3D-QSAR (e.g., CoMSIA) | Uses 3D molecular fields (steric, electrostatic) to model activity. | Offers detailed insights into the spatial requirements for receptor binding. mdpi.com |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for activity. | Guides the design of new derivatives that retain key binding interactions. |

| Molecular Docking | Predicts the binding orientation and affinity of a molecule to its target protein. | Helps to visualize and rationalize SAR data at an atomic level. researchgate.net |

| Machine Learning/AI | Uses algorithms to learn complex patterns from large datasets of chemical structures and biological data. | Enhances predictive accuracy and enables the design of novel compounds with optimized properties. ox.ac.uk |

Integration of High-Throughput Screening with Computational Approaches for Expedited Discovery

The discovery of novel bioactive derivatives of this compound can be significantly accelerated by integrating high-throughput screening (HTS) with computational methods. This synergistic approach allows for the efficient exploration of vast chemical space while minimizing the time and cost associated with traditional drug discovery.

The process typically begins with in silico virtual screening. Large virtual libraries, containing millions of derivatives of the core scaffold, can be rapidly screened against a specific biological target using techniques like molecular docking and pharmacophore modeling. mdpi.com This computational filtering process prioritizes a smaller, more manageable subset of compounds that are most likely to be active.

This focused library of compounds can then be synthesized and subjected to HTS, where thousands of compounds are tested in parallel for their biological activity in automated assays. The experimental data generated from HTS can then be used to refine and validate the computational models, creating a feedback loop that improves the predictive power of future virtual screens. This iterative cycle of prediction, synthesis, and testing dramatically enhances the efficiency of the lead discovery process.

Design of Multi-Targeted this compound Derivatives for Polypharmacology

Complex diseases like cancer and neurodegenerative disorders often involve multiple biological pathways. nih.gov Consequently, there is growing interest in polypharmacology—the design of single drugs that can modulate multiple targets simultaneously. mdpi.com The pyrimidine scaffold is well-suited for the development of multi-targeted or dual-target inhibitors. nih.gov

Future research could focus on designing derivatives of this compound that act as dual inhibitors of key protein kinases involved in cancer progression, such as EGFR and VEGFR, or PI3K and mTOR. mdpi.comacs.org This can be achieved through several design strategies, including pharmacophore merging (combining the key features of two different inhibitors into a single molecule) or scaffold hopping (modifying the core structure to fit into the binding sites of different targets).

The development of such multi-targeted agents could offer significant advantages over combination therapies, including a reduced risk of drug-drug interactions and potentially improved efficacy through synergistic effects on multiple disease-related pathways. nih.gov

| Potential Target Combination | Therapeutic Area | Rationale for Dual Inhibition |

| EGFR / VEGFR2 | Cancer | Simultaneously targets tumor cell proliferation and angiogenesis. mdpi.com |

| PI3K / mTOR | Cancer | Inhibits two key nodes in a critical cell growth and survival pathway. acs.org |

| CDKs / Other Kinases | Cancer | Addresses cell cycle dysregulation along with other oncogenic signaling. nih.gov |

| Enzyme / Receptor | Various | Can modulate both an enzymatic pathway and a signaling receptor involved in a disease. |

Application in Chemical Biology as Probes for Biological Systems

Beyond their therapeutic potential, derivatives of this compound can be developed into valuable chemical probes to investigate biological systems. A chemical probe is a small molecule designed to selectively interact with a specific protein target, allowing researchers to study that protein's function in cells or in vivo.